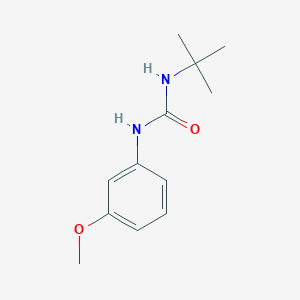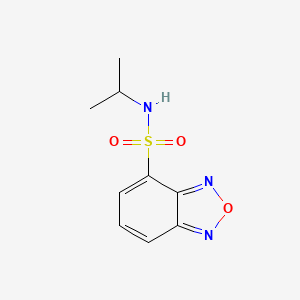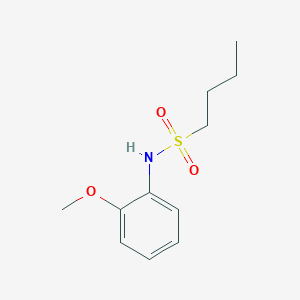![molecular formula C16H22N2O3 B4422523 N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
説明
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor and prevents the binding of adenosine, the endogenous ligand. This results in the inhibition of downstream signaling pathways that are activated by the adenosine A1 receptor. The adenosine A1 receptor is known to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and its inhibition by this compound can lead to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. In animal models, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. In vitro studies have shown that this compound can modulate the release of neurotransmitters such as dopamine, glutamate, and acetylcholine, and can also inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is a complex and time-consuming process, which can limit its availability and use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists that can be used in clinical settings. Another area of research is the investigation of the role of adenosine A1 receptors in various neurological and psychiatric disorders, and the potential use of adenosine A1 receptor antagonists as novel treatments for these disorders. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and other adenosine A1 receptor antagonists, and to identify potential side effects and safety concerns associated with their use.
科学的研究の応用
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, depression, and anxiety. This compound has also been used in studies to investigate the mechanisms of action of other drugs that interact with the adenosine A1 receptor.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-3-5-14(13(12)2)17-15(19)18-8-6-16(7-9-18)20-10-11-21-16/h3-5H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIQRXHMPJSJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCC3(CC2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)

![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422473.png)

![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)


![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422504.png)
![N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422529.png)